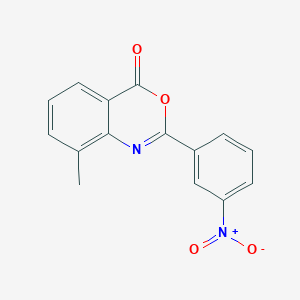![molecular formula C19H17N5O2 B5560273 1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone](/img/structure/B5560273.png)
1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone often involves multi-step reactions, starting from basic heterocyclic precursors. For instance, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone involves reacting 2-(pyridine-2-ylamino)acetohydrazide with carbon disulfide and potassium hydroxide in ethanol, indicating a method that might be similar in complexity to our compound of interest (Salimon, Salih, & Hussien, 2011).
Molecular Structure Analysis
The molecular structure of such compounds is usually analyzed using spectroscopic methods like IR, NMR, and MS, alongside elemental analysis. These techniques help in elucidating the structure, confirming the presence of various functional groups, and ensuring the purity of the synthesized compound. The structure of closely related compounds has been supported by such methods, indicating their effectiveness in analyzing complex molecules (Jing Tao et al., 2006).
Chemical Reactions and Properties
Compounds with oxadiazole and pyridazinyl moieties often exhibit interesting chemical reactivity due to the presence of nitrogen and oxygen atoms, which can engage in various chemical reactions. For example, the reaction of 1,4,5,6-tetrahydro-6-pyridazinone-3-carboxylic acid hydrazides with aromatic aldehydes to form 1,3,4-oxadiazole derivatives indicates the potential for diverse chemical transformations in these compounds (Jing Tao et al., 2006).
Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Activities
Research has demonstrated that compounds containing indolyl and oxadiazole moieties, similar to the structure of 1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone, exhibit significant antimicrobial and antiviral properties. These compounds, through various synthetic processes, have shown promising activities against several types of bacteria and fungi, as well as viruses like HAV and HSV-1. This suggests potential applications in the development of new antimicrobial and antiviral agents (Abou-Elmagd et al., 2015), (Hashem et al., 2007).
Fungicidal and Insecticidal Properties
Compounds structurally related to 1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone have been synthesized and tested for their fungicidal and insecticidal activities. These studies have shown that such compounds can be effective against agricultural pests like wheat leaf rust and insect larvae, offering potential for pest control in agricultural settings (Zou et al., 2002), (Ramadan et al., 2022).
Synthesis and Characterization of Derivatives
Several studies have focused on synthesizing and characterizing derivatives of compounds with structural similarities to 1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone. These derivatives have been analyzed for their potential as antimicrobial, antifungal, and anti-inflammatory agents. The insights from these studies contribute to the understanding of how structural variations in these compounds affect their biological activities and potential applications (Salimon et al., 2011), (Swamy, 2017).
Potential in Drug Design
The structural features of 1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone and related compounds are of interest in the field of drug design. Their ability to interact with various biological targets and their biological activities suggest potential applications in the development of new pharmaceutical agents. This includes exploring their use in treating infections, inflammation, and possibly other conditions (Oliveira et al., 2012).
Propiedades
IUPAC Name |
1-[1-[1-(3-pyridazin-3-yl-1,2,4-oxadiazol-5-yl)propyl]indol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-3-16(19-21-18(23-26-19)15-8-6-10-20-22-15)24-11-14(12(2)25)13-7-4-5-9-17(13)24/h4-11,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZJCHAJBYEDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=NO1)C2=NN=CC=C2)N3C=C(C4=CC=CC=C43)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methylphenyl)amino]-2,4,6-cycloheptatrien-1-one](/img/structure/B5560200.png)
![1-(3-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}-6-methyl-2-quinolinyl)-3-piperidinol](/img/structure/B5560207.png)
![6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5560215.png)
![2,4-dichloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560224.png)
![N-[(3S*,4R*)-1-[(dimethylamino)sulfonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560232.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide](/img/structure/B5560237.png)
![2-(2-furoyl)-8-[(4-methylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5560242.png)
![N'-[(5-methyl-2-furyl)methylene]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5560247.png)
![2-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5560254.png)
![methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5560262.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5560267.png)

![1-(2-aminoethyl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5560292.png)
![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)